molecular formula C8H14ClN B6241289 1-ethynylcyclohexan-1-amine hydrochloride CAS No. 90642-06-1

1-ethynylcyclohexan-1-amine hydrochloride

Cat. No.: B6241289
CAS No.: 90642-06-1
M. Wt: 159.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethynylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of cyclohexanamine, featuring an ethynyl group attached to the cyclohexane ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethynylcyclohexan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up to yield 1-ethynylcyclohexanol. This intermediate can then be converted to 1-ethynylcyclohexan-1-amine through reductive amination using ammonia and hydrogen gas in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethynylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as sodium amide or lithium diisopropylamide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexylamines depending on the nucleophile used.

Scientific Research Applications

1-ethynylcyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-ethynylcyclohexanol: An alkynyl alcohol derivative with similar chemical properties.

    Cyclohexanamine: The parent compound without the ethynyl group.

    1-ethynylcyclohexan-1-ol: Another derivative with a hydroxyl group instead of an amine.

Uniqueness

1-ethynylcyclohexan-1-amine hydrochloride is unique due to its combination of an ethynyl group and an amine group on the cyclohexane ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

90642-06-1

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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